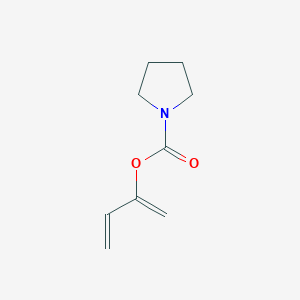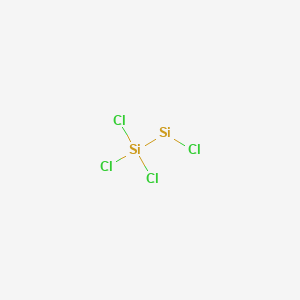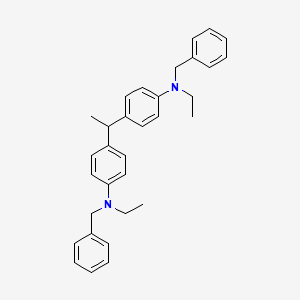![molecular formula C15H17N B14328893 4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline CAS No. 109741-90-4](/img/structure/B14328893.png)
4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of a substituted aniline with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as mixing, heating, and purification through techniques like distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated forms of the compound.
Applications De Recherche Scientifique
4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure with a single benzene and pyridine ring.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.
Tetrahydroquinoline: A hydrogenated form of quinoline with additional hydrogen atoms.
Uniqueness
4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline is unique due to its specific substitution pattern and the presence of a methylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
109741-90-4 |
|---|---|
Formule moléculaire |
C15H17N |
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
4-methyl-2-methylidene-3,4a,5,6-tetrahydrobenzo[f]quinoline |
InChI |
InChI=1S/C15H17N/c1-11-9-14-13-6-4-3-5-12(13)7-8-15(14)16(2)10-11/h3-6,9,15H,1,7-8,10H2,2H3 |
Clé InChI |
DMSSFCKKDKNHGS-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(=C)C=C2C1CCC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid](/img/structure/B14328819.png)

![2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14328833.png)
![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B14328836.png)

![6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione](/img/structure/B14328843.png)
![1-[(Phenylsulfanyl)methyl]cyclohept-1-ene](/img/structure/B14328844.png)


![7-Chloro-1-phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine](/img/structure/B14328855.png)



![4-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline](/img/structure/B14328881.png)
